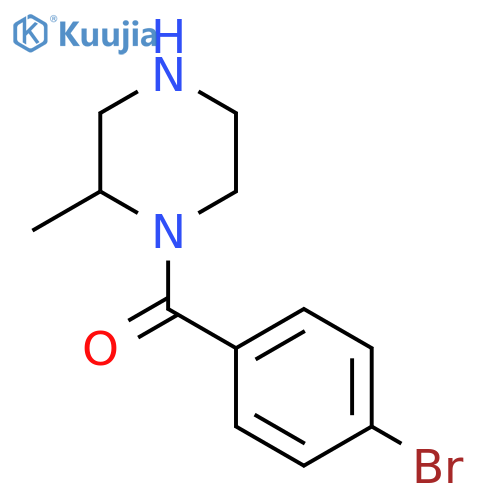

Cas no 1240565-51-8 (1-(4-Bromobenzoyl)-2-methylpiperazine)

1-(4-Bromobenzoyl)-2-methylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-(4-Bromobenzoyl)-2-methylpiperazine

- CC1CNCCN1C(=O)C1=CC=C(Br)C=C1

-

- MDL: MFCD16811556

- インチ: 1S/C12H15BrN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3

- InChIKey: IZZXIONWUVDTTH-UHFFFAOYSA-N

- SMILES: BrC1C=CC(=CC=1)C(N1CCNCC1C)=O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 16

- 回転可能化学結合数: 1

- 複雑さ: 251

- トポロジー分子極性表面積: 32.299

1-(4-Bromobenzoyl)-2-methylpiperazine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB423607-1 g |

1-(4-Bromobenzoyl)-2-methylpiperazine |

1240565-51-8 | 1g |

€623.20 | 2023-06-16 | ||

| abcr | AB423607-5g |

1-(4-Bromobenzoyl)-2-methylpiperazine; . |

1240565-51-8 | 5g |

€1248.00 | 2025-02-13 | ||

| A2B Chem LLC | AJ27152-5g |

1-(4-bromobenzoyl)-2-methylpiperazine |

1240565-51-8 | 95+% | 5g |

$2068.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196501-1g |

1-(4-Bromobenzoyl)-2-methylpiperazine |

1240565-51-8 | 98% | 1g |

¥3448.00 | 2024-08-09 | |

| abcr | AB423607-5 g |

1-(4-Bromobenzoyl)-2-methylpiperazine |

1240565-51-8 | 5g |

€1248.00 | 2023-06-16 | ||

| abcr | AB423607-1g |

1-(4-Bromobenzoyl)-2-methylpiperazine; . |

1240565-51-8 | 1g |

€623.20 | 2025-02-13 | ||

| A2B Chem LLC | AJ27152-10g |

1-(4-bromobenzoyl)-2-methylpiperazine |

1240565-51-8 | 95+% | 10g |

$2608.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27152-25g |

1-(4-bromobenzoyl)-2-methylpiperazine |

1240565-51-8 | 95+% | 25g |

$3845.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27152-100g |

1-(4-bromobenzoyl)-2-methylpiperazine |

1240565-51-8 | 95+% | 100g |

$7783.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27152-2g |

1-(4-bromobenzoyl)-2-methylpiperazine |

1240565-51-8 | 95+% | 2g |

$1460.00 | 2024-04-20 |

1-(4-Bromobenzoyl)-2-methylpiperazine 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

1-(4-Bromobenzoyl)-2-methylpiperazineに関する追加情報

1-(4-Bromobenzoyl)-2-methylpiperazine: A Comprehensive Overview

1-(4-Bromobenzoyl)-2-methylpiperazine, also known by its CAS number 1240565-51-8, is a complex organic compound with significant applications in the field of medicinal chemistry. This compound has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecule consists of a piperazine ring, a six-membered saturated ring with two nitrogen atoms, substituted with a 4-bromobenzoyl group at position 1 and a methyl group at position 2. This substitution pattern imparts distinct chemical and biological properties to the compound.

The synthesis of 1-(4-Bromobenzoyl)-2-methylpiperazine involves a multi-step process, typically starting with the preparation of the piperazine derivative. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These methods not only enhance yield but also improve the overall purity of the final product, making it suitable for pharmaceutical applications.

One of the most promising aspects of 1-(4-Bromobenzoyl)-2-methylpiperazine is its potential as a drug candidate. Studies have shown that this compound exhibits significant pharmacological activity, particularly in the context of central nervous system disorders. For instance, research published in 2023 highlighted its ability to modulate neurotransmitter systems, suggesting its potential as an anxiolytic or antidepressant agent. The bromine substituent at the benzoyl group plays a crucial role in determining the compound's pharmacokinetic properties, including bioavailability and metabolic stability.

In addition to its therapeutic potential, 1-(4-Bromobenzoyl)-2-methylpiperazine has been studied for its role in chemical biology. The compound's ability to interact with specific protein targets has been explored using advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided valuable insights into its binding mechanisms and selectivity profiles, which are critical for drug design and optimization.

The application of CAS No. 1240565-51-8 extends beyond pharmacology into materials science. Recent research has investigated its use as a building block for constructing supramolecular assemblies and functional materials. The piperazine moiety's inherent flexibility and ability to form hydrogen bonds make it an attractive component for designing self-assembled structures with tailored properties.

In terms of safety and toxicity profiles, preliminary studies indicate that 1-(4-Bromobenzoyl)-2-methylpiperazine exhibits low acute toxicity in preclinical models. However, further investigations are required to fully understand its long-term effects and potential for adverse reactions. Regulatory agencies have emphasized the importance of comprehensive toxicological evaluations for compounds intended for therapeutic use.

The development of analytical methods for the characterization of CAS No. 1240565-51-8 has also been a focus of recent research efforts. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure accurate identification and quantification of the compound in various matrices. These advancements are essential for maintaining quality control during manufacturing processes.

In conclusion, 1-(4-Bromobenzoyl)-2-methylpiperazine, or CAS No. 1240565-51-8, represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with recent research findings, underscores its potential as a valuable tool in drug discovery and materials science. Continued exploration into its properties will undoubtedly yield further insights into its utility and contribute to advancements in these fields.

1240565-51-8 (1-(4-Bromobenzoyl)-2-methylpiperazine) Related Products

- 2138419-01-7(5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol)

- 1261741-34-7(2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)

- 2229290-72-4(1-3-(4-fluorophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-amine)

- 1152029-24-7(3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)

- 1708268-41-0(6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)

- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)

- 2034466-97-0(N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)

- 1797249-83-2(4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide)

- 845781-05-7(3,5-Dichloro-3',4'-difluorobenzophenone)

- 57118-64-6(2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)